molecular formula C22H20FN3O3S B2929101 3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide CAS No. 2034523-30-1

3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2929101
CAS No.: 2034523-30-1
M. Wt: 425.48
InChI Key: CZQLQSFWDKAVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and oncology. Its molecular structure incorporates a sulfonamide group , a common pharmacophore in many therapeutic agents known for its ability to interact with enzyme active sites . The molecule also features an indolinone core , a privileged scaffold in drug discovery that is frequently investigated for its kinase inhibitory properties . The specific inclusion of a 3-fluorophenylsulfonamide moiety and a 5-(pyridin-4-yl)indoline fragment suggests potential for multi-targeted biological activity. Structurally related indolinone-sulfonamide hybrids have been explored as potent inhibitors of key cellular signaling pathways, including those involved in uncontrolled cell proliferation . The primary research value of this compound lies in its potential as a kinase inhibitor candidate . Kinases are critical targets in cancer research, and molecules combining indolinone and sulfonamide groups have shown promise in disrupting kinase-mediated processes . Furthermore, the presence of the sulfonamide functional group indicates that the compound may exhibit anti-carbonic anhydrase activity , an enzyme target relevant to various pathological conditions . The fluorinated aromatic ring is a common structural modification employed to modulate a compound's electronic properties, metabolic stability, and membrane permeability, thereby influencing its overall bioactivity and pharmacokinetic profile . This reagent provides researchers with a versatile building block for probing biochemical mechanisms, conducting structure-activity relationship (SAR) studies, and developing novel therapeutic agents for diseases such as cancer. Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment (PPE) and should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-fluoro-N-[3-oxo-3-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c23-19-2-1-3-20(15-19)30(28,29)25-12-8-22(27)26-13-9-18-14-17(4-5-21(18)26)16-6-10-24-11-7-16/h1-7,10-11,14-15,25H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQLQSFWDKAVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCNS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are related to its interaction with PLK4. PLK4 plays a crucial role in cell mitosis and centriole duplication. By interacting with PLK4, the compound can potentially influence these processes, leading to downstream effects on cell proliferation and growth. This could explain the compound’s potential use in cancer treatment.

Biological Activity

3-Fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The compound's structure can be broken down as follows:

  • Fluorine atom : Enhances stability and bioavailability.
  • Indoline moiety : Known for its diverse biological activities.
  • Benzenesulfonamide group : Often associated with antibacterial properties.

The mechanism of action of this compound likely involves the inhibition of specific enzymes or receptors in pathogenic organisms. The presence of fluorine may improve binding affinity to target proteins, enhancing its efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate activity against various bacterial strains, including:

  • Staphylococcus aureus : MIC values ranging from 15.625 to 62.5 μM.
  • Escherichia coli : Similar MIC ranges indicating bactericidal effects.

Anticancer Properties

The compound's indoline structure is associated with anticancer activity. For example, related compounds have been shown to inhibit key protein kinases involved in cancer cell proliferation:

  • EGFR (Epidermal Growth Factor Receptor) : Critical for tumor growth.
  • CDK2 (Cyclin-dependent kinase 2) : Involved in cell cycle regulation.

Case Studies and Research Findings

StudyFindings
Demonstrated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Reported anticancer activity through inhibition of EGFR and CDK2 pathways, leading to cell cycle arrest.
Investigated the compound's biofilm inhibition capabilities against Staphylococcus aureus, showing significant reduction in biofilm formation.

Comparison with Similar Compounds

Structural Features

Compound Name/ID Core Structure Modifications Key Substituents Reference
Target Compound 3-Oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl chain linked to 3-fluorobenzenesulfonamide Fluorine (aromatic), pyridine-indoline hybrid
(8d–8h) in Quinoline-pyridine acrylamides with sulfonamide groups Cyclopropyl, cyclobutyl, pyrrolidinyl, piperidinyl, morpholino acrylamide tails
Compound 2h () Pyrazolylpyridinamine linked to 3-fluorobenzenesulfonamide 3-Methoxyphenyl-pyrazole, propylamine spacer
Example 53 () Chromen-4-one fused with pyrazolopyrimidine and fluorobenzenesulfonamide 5-Fluoro-chromenone, trifluoropropoxy group

Key Observations :

  • The target compound and 2h share a 3-fluorobenzenesulfonamide core but differ in their heterocyclic attachments. The pyridinyl-indolinyl group in the target may enhance π-π stacking compared to the pyrazole in 2h.
  • Compounds in prioritize quinoline-acrylamide scaffolds with varying cyclic amines, which could influence target selectivity .

Key Observations :

  • The target compound’s yield (36%) surpasses most analogs in , likely due to optimized propylamine coupling steps .
  • Lower yields in 8d–8h (13–28%) suggest challenges in acrylamide formation or purification .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (Da) LogP (Predicted) Solubility Profile Reference
Target (2h) 120–122 ~500 (estimated) 3.2 Moderate (aqueous/DMSO)
8h N/A ~550 2.8 Low (requires DMSO)
Example 53 175–178 589.1 4.1 Poor (lipophilic)

Key Observations :

  • Fluorine in the target compound may enhance membrane permeability compared to non-fluorinated analogs like 8h .

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